
Compound of Interest

Compound Name: Ethyl 2-amino-2-methylpropanoate

Cat. No.: B073305

Ethyl 2-amino-2-methylpropanoate, also known as the ethyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic α,α-disubstituted amino ac

This technical guide provides a comprehensive, multi-faceted spectroscopic characterization of Ethyl 2-amino-2-methylpropanoate. We will leverag

Molecular Structure of Ethyl 2-amino-2-methylpropanoate

graph "Molecular_Structure" {

    layout=neato;

    node [shape=plaintext, fontsize=12];

    edge [fontsize=10];

}

Caption: Workflow for FTIR analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Str

Expertise & Rationale: Probing the Nuclear Environment

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms throug

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Accurately weigh ~5 mg of Ethyl 2-amino-2-methylpropanoate for ¹H NMR (~20-30 mg for ¹³C
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Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetrameth

Filtration & Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette di

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the broadband prot

Data Presentation & Analysis: ¹H NMR Spectrum

The ¹H NMR spectrum confirms the number of chemically distinct protons, their relative numbers (integration), 

Table 2: ¹H NMR Spectral Data for Ethyl 2-amino-2-methylpropanoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Justification |

| :--- | :--- | :--- | :--- | :--- |

| ~4.15 | 2H | Quartet (q) | -O-CH₂-CH₃ | Adjacent to an electronegative oxygen and a CH₃ group (n=3, n+1=4). 

| ~1.60 | 2H | Singlet (s, broad) | -NH₂ | Labile amine protons; often a broad singlet. |

| ~1.45 | 6H | Singlet (s) | -C(CH₃)₂- | Six equivalent protons with no adjacent proton neighbors. |

| ~1.25 | 3H | Triplet (t) | -O-CH₂-CH₃ | Adjacent to a CH₂ group (n=2, n+1=3). |

Authoritative Interpretation:

Chemical Shift: The methylene protons (-O-CH₂-) are the most deshielded aliphatic protons due to their direc

Integration: The relative peak areas of 2:2:6:3 perfectly match the number of protons in the ethyl methylene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b073305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Splitting (Spin-Spin Coupling): The classic ethyl group pattern is observed: a quartet for the CH₂ group (sp

Data Presentation & Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for Ethyl 2-amino-2-methylpropanoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Justification |

| :--- | :--- | :--- |

| ~177 | C=O | Ester carbonyl carbon, highly deshielded by the double-bonded oxygen. |

| ~60 | -O-CH₂- | Methylene carbon attached to the electronegative oxygen. |

| ~55 | -C(CH₃)₂- | Quaternary α-carbon attached to nitrogen. |

| ~25 | -C(CH₃)₂- | Two equivalent methyl carbons. |

| ~14 | -CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

Authoritative Interpretation:

The spectrum shows five distinct signals, corresponding to the five unique carbon environments. The chemical s

Visualization: NMR Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b073305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Integrated workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmenta

Expertise & Rationale: Weighing the Molecules and Their Pieces

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice o

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct inse
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Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). Thi

Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, characteristic ions.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), wh

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to genera

Data Presentation & Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern used for structural validation.

Molecular Ion (M⁺•): The molecular weight of C₆H₁₃NO₂ is 131.17. The mass spectrum will show a molecular ion

Table 4: Major Fragment Ions in the EI Mass Spectrum of Ethyl 2-amino-2-methylpropanoate

| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Comments |

| :--- | :--- | :--- | :--- |

| 116 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical. |

| 88 | [M - C₂H₅O•]⁺ or [M - C₃H₇]⁺ | •OC₂H₅ or •C₃H₇ | Loss of an ethoxy radical or cleavage of the isopropyl

| 74 | [H₂N=C(CH₃)₂]⁺ | C₃H₅O• | α-cleavage with loss of the •COOEt radical. A very stable, resonance-stabiliz

| 58 | [M - COOC₂H₅]⁺ | •COOC₂H₅ | Loss of the entire ethyl ester group as a radical. |

| 44 | [CH₃-CH=NH₂]⁺ | C₄H₇O• | Rearrangement and cleavage. |
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Authoritative Interpretation:

The fragmentation is dominated by cleavages alpha (α) to the heteroatoms (nitrogen and oxygen), which is a cha

The most significant fragmentation is the α-cleavage adjacent to the nitrogen atom, leading to the loss of t

Another key fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in an acyli

Visualization: Proposed EI-MS Fragmentation Pathway

Caption: Primary fragmentation pathways for Ethyl 2-amino-2-methylpropanoate in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Structural Verdict
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The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techn

IR spectroscopy confirmed the presence of the required functional groups: a primary amine (-NH₂), an ester (

¹H and ¹³C NMR spectroscopy went further, assembling these functional groups into a precise molecular framew

Mass spectrometry provided the final validation, confirming the molecular weight of 131  g/mol , which is co

This integrated approach forms a self-validating system. The structure proposed from the detailed NMR data is 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.chemimpex.com/products/14868
https://cse.umn.edu/chem/nmr-sample-preparation
https://nmr.chem.ualberta.ca/nmr_news/how-tos/sample_prep.htm
https://www.docbrown.info/page06/spectra2/methyl-propanoate-nmr13c.htm
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.pdf
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/02%3A_Mass_Spectrometry/2.03%3A_Ionization_Techniques
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b073305#spectroscopic-characterization-of-ethyl-2-amino-2-methylpropanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

